
5-(Bromomethyl)-2-nitrobenzoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Bromomethyl)-2-nitrobenzoyl chloride is an organic compound that features a benzene ring substituted with bromomethyl and nitro groups, along with a benzoyl chloride functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-2-nitrobenzoyl chloride typically involves multi-step reactions starting from benzene derivatives. One common method involves the nitration of a benzene ring to introduce the nitro group, followed by bromination to add the bromomethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to improve yield and efficiency. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Bromomethyl)-2-nitrobenzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amine group under suitable conditions.
Acylation Reactions: The benzoyl chloride group can react with nucleophiles to form amides and esters.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium iodide and potassium carbonate in polar aprotic solvents.
Reduction: Typical reducing agents include hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Acylation: Reagents such as amines or alcohols in the presence of a base like pyridine are commonly used.
Major Products Formed
Substitution: Products include various substituted benzoyl chlorides.
Reduction: The major product is 5-(Aminomethyl)-2-nitrobenzoyl chloride.
Acylation: Products include amides and esters of 5-(Bromomethyl)-2-nitrobenzoic acid.
Applications De Recherche Scientifique
5-(Bromomethyl)-2-nitrobenzoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used to modify biomolecules for studying their functions and interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-(Bromomethyl)-2-nitrobenzoyl chloride involves its reactivity towards nucleophilesThe nitro group can influence the electronic properties of the molecule, affecting its reactivity and interactions with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl Bromide: Similar in structure but lacks the nitro and benzoyl chloride groups.
2-Nitrobenzoyl Chloride: Lacks the bromomethyl group.
5-Bromomethyl-2-nitrobenzoic Acid: Similar but lacks the benzoyl chloride group.
Uniqueness
5-(Bromomethyl)-2-nitrobenzoyl chloride is unique due to the presence of all three functional groups (bromomethyl, nitro, and benzoyl chloride) on the benzene ring. This combination of functional groups provides a versatile platform for various chemical transformations and applications .
Propriétés
Numéro CAS |
116273-91-7 |
|---|---|
Formule moléculaire |
C8H5BrClNO3 |
Poids moléculaire |
278.49 g/mol |
Nom IUPAC |
5-(bromomethyl)-2-nitrobenzoyl chloride |
InChI |
InChI=1S/C8H5BrClNO3/c9-4-5-1-2-7(11(13)14)6(3-5)8(10)12/h1-3H,4H2 |
Clé InChI |
PMBWFGJOVMFASL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1CBr)C(=O)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


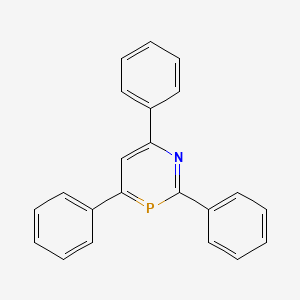
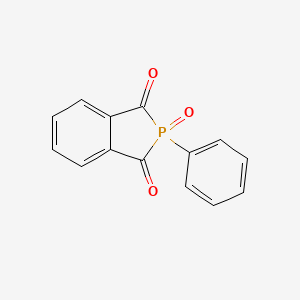
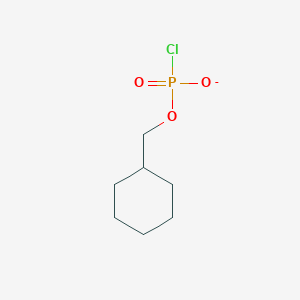
![4-{[tert-Butyl(dimethyl)silyl]oxy}-3-hydroxycyclopent-2-en-1-one](/img/structure/B14304669.png)
![1-[2-(Hydroxymethyl)phenyl]-9H-fluorene-2,9-diol](/img/structure/B14304670.png)
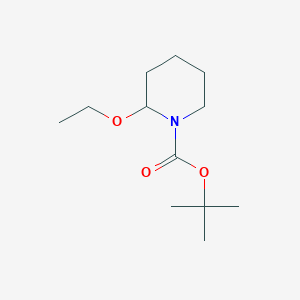
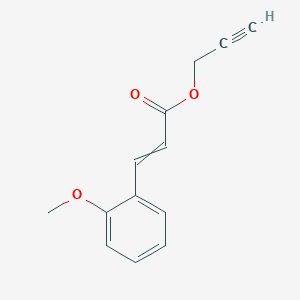
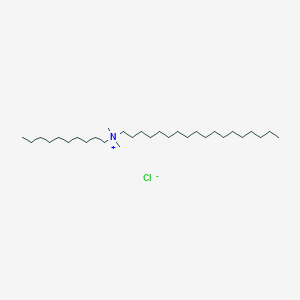
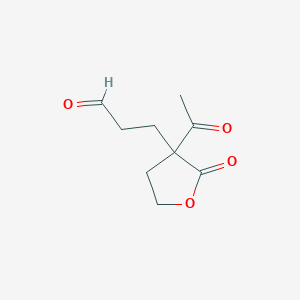
![2-Methylbenzo[b]indeno[1,2-e]pyran](/img/structure/B14304696.png)
![Benzene, [(cyclohexylidenefluoromethyl)sulfonyl]-](/img/structure/B14304702.png)
![4-Isothiazolecarbonitrile, 2,3-dihydro-5-[(2-methylphenyl)amino]-3-oxo-](/img/structure/B14304705.png)
![4'-Butoxy-4-pentyl-5,6-dihydro[1,1'-biphenyl]-3(4H)-one](/img/structure/B14304709.png)

